molecular formula C20H25ClN4O3 B5092576 methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-[(1-methylpyrazol-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate

methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-[(1-methylpyrazol-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate

Cat. No.: B5092576
M. Wt: 404.9 g/mol
InChI Key: GJYWNAZZJDMMJZ-KNBMTAEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-[(1-methylpyrazol-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of a pyrrolidine ring, a chlorophenyl group, and a methylpyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-[(1-methylpyrazol-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Attachment of the Methylpyrazolyl Moiety: This step involves the formation of a carbamate linkage between the pyrrolidine ring and the methylpyrazolyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution can introduce new functional groups to the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its specific functional groups.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-[(1-methylpyrazol-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to changes in biological activity. For example, the carbamate linkage may inhibit certain enzymes, while the chlorophenyl group could interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-chlorophenyl)acetate: This compound shares the chlorophenyl group but lacks the pyrrolidine and methylpyrazolyl moieties.

    Methyl 2-(2-chlorophenyl)acetate: Similar to the above compound but with a different position of the chlorine atom on the phenyl ring.

Uniqueness

Methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-[(1-methylpyrazol-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate is unique due to its combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds cannot.

Properties

IUPAC Name

methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-[(1-methylpyrazol-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3/c1-20(19(27)28-4)9-15(18(26)22-10-13-11-23-24(2)12-13)17(25(20)3)14-7-5-6-8-16(14)21/h5-8,11-12,15,17H,9-10H2,1-4H3,(H,22,26)/t15-,17-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYWNAZZJDMMJZ-KNBMTAEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1C)C2=CC=CC=C2Cl)C(=O)NCC3=CN(N=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@@H]([C@@H](N1C)C2=CC=CC=C2Cl)C(=O)NCC3=CN(N=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.